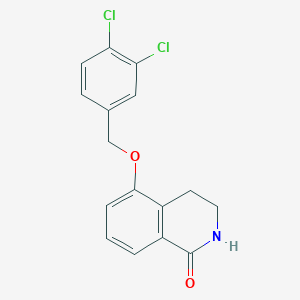

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

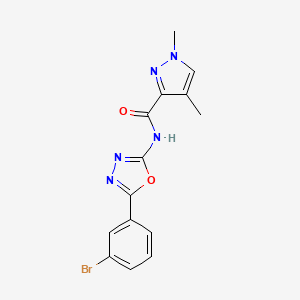

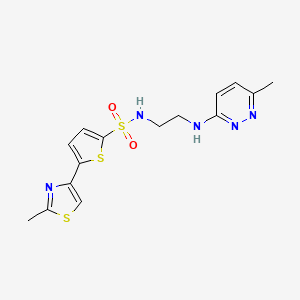

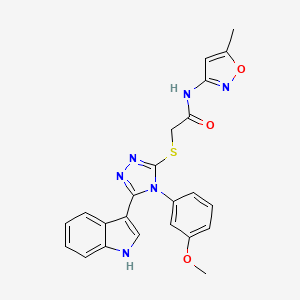

The compound “5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one” is a type of isoquinoline, which is a heterocyclic aromatic organic compound. It has a benzyl group attached to it, which is further substituted with two chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar isoquinoline core, with the dichlorobenzyl group extending out from the plane. The dichlorobenzyl group would likely have a slight twist due to the steric hindrance of the chlorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the dichlorobenzyl group could potentially increase its lipophilicity compared to a simple isoquinoline .Scientific Research Applications

Organic Synthesis and Chemical Properties

Development of Synthetic Methodologies : Research has focused on the synthesis of isoquinoline derivatives, highlighting the importance of these compounds in organic synthesis. For example, one study described the synthesis and evaluation of quinolinone derivatives as antioxidants for lubricating grease, indicating the utility of such compounds in industrial applications (Hussein, Ismail, & El-Adly, 2016). Another example is the use of hypervalent iodine reagents for the oxidative cyclization of arylisoquinolinyl hydrazines, showcasing advanced synthetic techniques (Manivel et al., 2015).

Antioxidant and Antiproliferative Activities : The synthesis and biological evaluation of oxoquinoline derivatives were reported for their potential as anticancer and antioxidant agents. This indicates the interest in isoquinoline derivatives for therapeutic applications, especially in addressing oxidative stress and cancer (Ali et al., 2022).

Material Science and High-Altitude Disorders

Applications in Lubricants : Isoquinoline derivatives have been evaluated for their efficacy as antioxidants in lubricating greases, demonstrating their potential in improving the durability and performance of industrial materials (Hussein, Ismail, & El-Adly, 2016).

Addressing High Altitude Health Issues : The study on oxoquinoline-1(2H)-carboxamide derivatives highlighted their role in combating health concerns associated with high altitudes, such as oxidative stress and related disorders. This research underscores the versatility of isoquinoline derivatives in addressing a range of physiological challenges (Ali et al., 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(3,4-dichlorophenyl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO2/c17-13-5-4-10(8-14(13)18)9-21-15-3-1-2-12-11(15)6-7-19-16(12)20/h1-5,8H,6-7,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFGDPHDFFBADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2824824.png)

![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)